An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Hydroxymethyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights to facilitate its use in a laboratory and research context.
Core Molecular Identity and Physicochemical Properties
2-(Hydroxymethyl)isonicotinic acid is a derivative of isonicotinic acid, a key scaffold in medicinal chemistry. The introduction of a hydroxymethyl group at the 2-position significantly influences its physical and chemical characteristics, offering a unique combination of functionalities for further chemical modification.
Nomenclature and Structure
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Systematic IUPAC Name : 2-(Hydroxymethyl)pyridine-4-carboxylic acid
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Common Name : 2-(Hydroxymethyl)isonicotinic acid
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CAS Number : 915140-06-6[1]
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Molecular Formula : C₇H₇NO₃[1]
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Molecular Weight : 153.14 g/mol [1]
The structural arrangement, featuring a carboxylic acid and a primary alcohol on the pyridine ring, makes it a bifunctional molecule with distinct reactive sites.
Caption: Chemical structure of 2-(Hydroxymethyl)isonicotinic acid.
Physicochemical Data Summary
The predicted and observed properties of 2-(Hydroxymethyl)isonicotinic acid are summarized below. These parameters are crucial for designing experimental conditions, including reaction setups and purification strategies.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 478.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.404 g/cm³ | [1] |
| pKa | 1.95 ± 0.10 (Predicted) | [1] |
Solubility Profile
While specific solubility data for 2-(Hydroxymethyl)isonicotinic acid is not extensively published, its solubility can be inferred from its structure and data available for its parent compound, isonicotinic acid. Isonicotinic acid is soluble in water and alcohols like methanol and ethanol[2]. The presence of the additional polar hydroxymethyl group in 2-(Hydroxymethyl)isonicotinic acid is expected to enhance its solubility in polar protic solvents. For practical purposes, solubility should be empirically determined for specific applications and solvent systems.
Synthesis and Chemical Reactivity
The synthesis of 2-(Hydroxymethyl)isonicotinic acid is achievable through standard organic chemistry transformations. Its bifunctional nature dictates its reactivity, allowing for selective modifications of the carboxylic acid and hydroxymethyl groups.
Synthetic Route: Alkaline Hydrolysis of an Ester Precursor
A common and effective method for the preparation of 2-(Hydroxymethyl)isonicotinic acid is the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(hydroxymethyl)isonicotinate[1]. This reaction proceeds with good yield and provides a straightforward path to the desired carboxylic acid.
Caption: Synthesis of 2-(Hydroxymethyl)isonicotinic acid via hydrolysis.
A detailed experimental protocol for this synthesis is provided in Section 6.1.
Chemical Reactivity
The reactivity of 2-(Hydroxymethyl)isonicotinic acid is governed by its two primary functional groups:
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Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity also allows for the formation of carboxylate salts.
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Hydroxymethyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, such as halides or esters.
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Coordination Chemistry : The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, making this molecule a potential ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-(Hydroxymethyl)isonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine-H | ~8.5 - 7.5 | m | 3H |
| -CH₂- | ~4.6 | s | 2H |
| -OH (alcohol) | ~5.5 | br s | 1H |
| -COOH | >12.0 | br s | 1H |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~165 |
| Aromatic C-N | ~150-140 |
| Aromatic C-H | ~125-120 |
| -CH₂- | ~60 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Hydroxymethyl)isonicotinic acid is expected to show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Very broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |
| C=C and C=N stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, 2-(Hydroxymethyl)isonicotinic acid (m/z = 153.14) is expected to show a prominent molecular ion peak. Common fragmentation patterns would likely involve the loss of water (-18 Da) from the hydroxymethyl group, the loss of a hydroxyl radical (-17 Da) from the carboxylic acid, and the loss of the carboxyl group (-45 Da)[3].
Applications in Research and Drug Development
The structural features of 2-(Hydroxymethyl)isonicotinic acid make it a valuable building block in medicinal chemistry and materials science.
Analogue of Isoniazid and Anti-tuberculosis Research
Isonicotinic acid derivatives are of significant interest in the development of anti-tuberculosis agents, largely due to the success of isoniazid, a cornerstone of tuberculosis treatment[4][5]. 2-(Hydroxymethyl)isonicotinic acid serves as a key intermediate for synthesizing novel isoniazid analogues with potentially improved efficacy, reduced toxicity, or activity against drug-resistant strains of Mycobacterium tuberculosis.
Scaffold for Novel Therapeutics
The bifunctional nature of 2-(Hydroxymethyl)isonicotinic acid allows for its use as a versatile scaffold in the synthesis of a wide range of heterocyclic compounds. These derivatives have been explored for various therapeutic applications, including anti-inflammatory, antibacterial, and antifungal agents[4][6]. The hydroxymethyl group can be used to introduce linkers for conjugation to other molecules or to modulate the pharmacokinetic properties of a lead compound.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of 2-(Hydroxymethyl)isonicotinic acid.
Chemical Stability
As with many carboxylic acids and alcohols, 2-(Hydroxymethyl)isonicotinic acid may be susceptible to degradation under certain conditions. Potential degradation pathways include:
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Oxidation : The hydroxymethyl group can be oxidized, especially in the presence of oxidizing agents or under harsh conditions.
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Decarboxylation : At elevated temperatures, decarboxylation may occur.
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Esterification : If stored in alcoholic solvents, slow esterification can occur, particularly under acidic conditions.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.
Recommended Storage Conditions
To ensure its long-term stability, 2-(Hydroxymethyl)isonicotinic acid should be stored under an inert gas (nitrogen or argon) at 2-8°C[1]. It should be protected from light and moisture.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of 2-(Hydroxymethyl)isonicotinic acid.
Synthesis of 2-(Hydroxymethyl)isonicotinic Acid[1]
Materials:
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Ethyl 2-(hydroxymethyl)isonicotinate (4.84 g, 26.7 mmol)
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Potassium hydroxide (KOH) (4.58 g, 81.6 mmol)
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Tetrahydrofuran (THF)
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Deionized water
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Nitric acid (HNO₃)
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Ethanol
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Isopropanol
Procedure:
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Dissolve ethyl 2-(hydroxymethyl)isonicotinate in a 1:1 mixture of THF and water (40 mL total volume).
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Add solid KOH to the solution.
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Heat the mixture at 100°C with stirring for 20 hours.
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Cool the reaction mixture to room temperature, and then further cool in an ice-water bath.
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Carefully adjust the pH of the solution to 4-5 by adding nitric acid.
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Remove the solvent under reduced pressure.
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Extract the organic components from the solid residue with ethanol (2 x 400 mL).
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Remove the ethanol under reduced pressure to yield a powder.
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Add hot isopropanol to the powder to dissolve the product and leave behind inorganic impurities.
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Filter the hot solution to remove any insoluble material.
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Evaporate the isopropanol to yield 2-(Hydroxymethyl)isonicotinic acid as a white powder (Yield: 2.93 g, 72%).
Characterization Workflow
A typical workflow for the characterization of synthesized 2-(Hydroxymethyl)isonicotinic acid is outlined below.
Caption: A typical workflow for the characterization of the title compound.
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